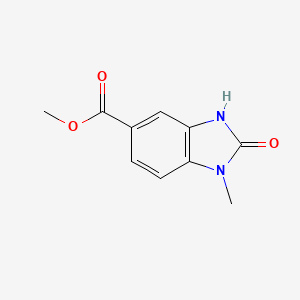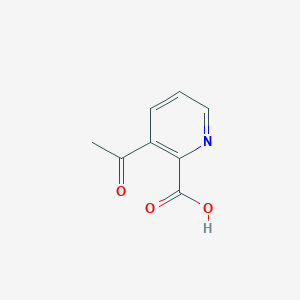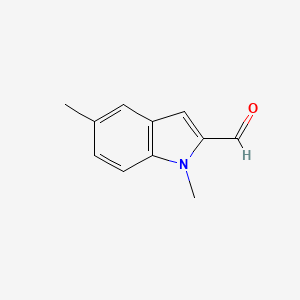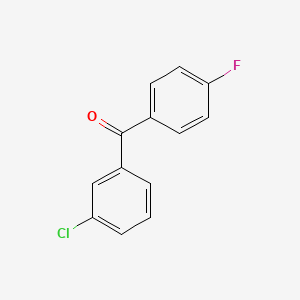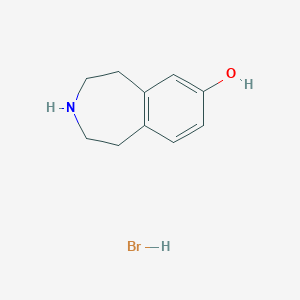
7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepin-hydrobromid
Übersicht
Beschreibung
“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide” is a chemical compound with the CAS Number: 36132-99-7 . It has a molecular weight of 244.13 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
A three-component one-pot approach has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . This method uses a rhodium catalyst and does not require phosphine . The protocol tolerates anilines of diverse basicity and yields excellent results .Molecular Structure Analysis
The IUPAC name of the compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide . The InChI code is 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H .Physical And Chemical Properties Analysis
The compound has a melting point range of 250-254 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivitäten
Diese Verbindung wurde synthetisiert und auf ihre antiepileptischen Aktivitäten untersucht. Der maximale Elektroschocktest (MES) wird verwendet, um seine Wirksamkeit bei der Verhinderung von Anfällen zu bewerten, und seine Neurotoxizität wird durch den Rotarod-Neurotoxizitätstest bewertet .
Herz-Kreislauf-Forschung
Benzazepine, die Klasse, zu der diese Verbindung gehört, zeigt vielversprechende Ergebnisse bei der Behandlung von Herzkreislauferkrankungen. Sie haben potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck und Arrhythmien .
Rheumatoide Arthritis
Die Forschung deutet darauf hin, dass Benzazepine therapeutische Anwendungen bei der Behandlung von rheumatoide Arthritis haben könnten, einer chronisch-entzündlichen Erkrankung, die die Gelenke betrifft .
Osteoporose-Behandlung
Benzazepine werden auf ihre potenzielle Verwendung bei der Behandlung von Osteoporose untersucht, einer Erkrankung, die durch schwache und brüchige Knochen gekennzeichnet ist .
Akutes Nierenversagen
Diese Klasse von Verbindungen wird auch auf ihre Anwendung bei der Behandlung von akuten Nierenversagens untersucht, bei dem die Nieren plötzlich nicht mehr in der Lage sind, Abfallprodukte aus dem Blut zu filtern .
Antibakterielle Aktivität
Einige Benzazepine zeigen antibakterielle Aktivität, was sie zu Kandidaten für die Entwicklung neuer Antibiotika macht .
Bildgebung neurologischer Erkrankungen
Es werden Anstrengungen unternommen, um ein Positronen-Emissions-Tomographie (PET)-Bildgebungsmittel zu entwickeln, das auf die GluN2B-Untereinheiten des N-Methyl-D-Aspartat-Rezeptors (NMDAR) abzielt, der ein wichtiges therapeutisches Ziel für die Arzneimittelentwicklung bei mehreren neurologischen Erkrankungen ist. Dies beinhaltet die Synthese von Analoga von 2,3,4,5-Tetrahydro-1H-3-Benzazepin .
Hyperlipidämie-Behandlung
Benzazepine wurden als Inhibitoren der Squalensynthase identifiziert, wodurch sie effektiv bei der Behandlung von Hyperlipidämie sind, einer Erkrankung mit hohen Lipidspiegeln im Blut .
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLVMZDODRYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36132-99-7 | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

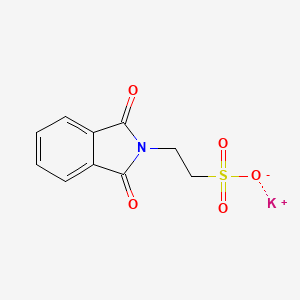
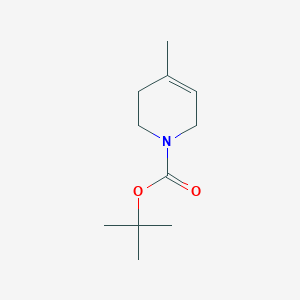
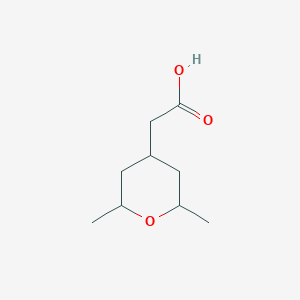
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
